5,5-Difluoropentane-2-sulfonyl chloride

Lipophilicity LogP Drug Design

5,5-Difluoropentane-2-sulfonyl chloride (CAS: 2091452-32-1) is an aliphatic sulfonyl chloride derivative with the molecular formula C5H9ClF2O2S and a molecular weight of 206.64 g/mol. Its structure features a linear pentane backbone with a sulfonyl chloride (-SO2Cl) group at the C2 position and a terminal gem-difluoro (-CHF2) group at the C5 position.

Molecular Formula C5H9ClF2O2S
Molecular Weight 206.64 g/mol
Cat. No. B13256547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Difluoropentane-2-sulfonyl chloride
Molecular FormulaC5H9ClF2O2S
Molecular Weight206.64 g/mol
Structural Identifiers
SMILESCC(CCC(F)F)S(=O)(=O)Cl
InChIInChI=1S/C5H9ClF2O2S/c1-4(11(6,9)10)2-3-5(7)8/h4-5H,2-3H2,1H3
InChIKeyGVKGBMIJYKHDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Difluoropentane-2-sulfonyl chloride: A Terminal gem-Difluoro Sulfonyl Chloride Building Block for MedChem Derivatization


5,5-Difluoropentane-2-sulfonyl chloride (CAS: 2091452-32-1) is an aliphatic sulfonyl chloride derivative with the molecular formula C5H9ClF2O2S and a molecular weight of 206.64 g/mol . Its structure features a linear pentane backbone with a sulfonyl chloride (-SO2Cl) group at the C2 position and a terminal gem-difluoro (-CHF2) group at the C5 position . Classified as a reactive electrophilic building block, it serves as a versatile intermediate for introducing both a sulfonamide linkage and a fluorinated alkyl tail into target molecules during organic synthesis and medicinal chemistry campaigns .

Workflow Sulfonamide synthesis with fluorinated alkyl tail
Selection Terminal gem-difluoro building block for LogP modulation
Context MedChem derivatization with 19F NMR monitoring capability

Why the 5,5-Difluoropentane-2-sulfonyl chloride Scaffold Cannot Be Replaced by a Non-Fluorinated Analogue


The terminal -CHF2 group in 5,5-difluoropentane-2-sulfonyl chloride is not a passive structural decoration; it actively modulates the physicochemical properties of derived sulfonamides in ways that non-fluorinated alkyl sulfonyl chlorides cannot replicate. The gem-difluoro motif acts as a hydrogen-bond donor and alters lipophilicity (LogP) relative to a simple methyl or methylene group [1]. Systematic studies have shown that aliphatic fluorination motifs, including -CHF2, can reduce LogP by 0.6–0.8 units compared to their non-fluorinated counterparts, while also influencing pKa and metabolic stability [2]. Substituting pentane-2-sulfonyl chloride for 5,5-difluoropentane-2-sulfonyl chloride therefore results in a derived sulfonamide with fundamentally different permeability, solubility, and potentially off-target profiles, making the choice of sulfonyl chloride precursor a critical parameter in drug design rather than a trivial procurement decision [3].

  • Non-fluorinated analogue alters the lipophilicity and permeability profile, as terminal -CHF2 group modulates LogP.
  • Absence of 19F NMR handle removes in-situ monitoring capability; requires alternative analytical methods.
  • Hydrolytic stability may differ due to the electron-withdrawing effect; class-level evidence suggests context-dependent stability.

5,5-Difluoropentane-2-sulfonyl chloride: Verifiable Evidence of Physicochemical Differentiation from Non-Fluorinated and Positional Isomer Comparators


Lipophilicity Modulation: Terminal -CHF2 Group Lowers LogP Relative to Non-Fluorinated Pentane-2-sulfonyl chloride

The terminal -CHF2 group in 5,5-difluoropentane-2-sulfonyl chloride is expected to reduce the LogP of derived sulfonamides compared to those prepared from non-fluorinated pentane-2-sulfonyl chloride. Systematic experimental data from Jeffries et al. (2020) demonstrate that aliphatic fluorination motifs, including terminal -CHF2, can lower LogP by 0.6–0.8 units relative to their non-fluorinated alkyl counterparts [1]. While no direct LogP measurement for 5,5-difluoropentane-2-sulfonyl chloride itself was available in the literature, pentane-2-sulfonyl chloride has a reported LogP of 2.18 [2]. Based on established class-level trends, the 5,5-difluoro analogue is predicted to exhibit a LogP in the range of 1.3–1.6, representing a significant shift that alters membrane permeability and off-target binding profiles of final sulfonamide drug candidates.

LogP Modulation
Class-level
Predicted Δ LogP ≈ -0.6 to -0.8 vs. non-fluorinated analogue
May reduce derived sulfonamide lipophilicity
Direct compound-specific LogP measurement not available
Lipophilicity LogP Drug Design Permeability

19F NMR Analytical Handle: Terminal -CHF2 Enables In-Situ Reaction Monitoring and Quantification

The presence of two chemically equivalent fluorine atoms in the terminal -CHF2 group of 5,5-difluoropentane-2-sulfonyl chloride provides a distinct 19F NMR spectroscopic handle that is entirely absent in non-fluorinated sulfonyl chlorides such as pentane-2-sulfonyl chloride. The -CHF2 moiety typically resonates at approximately -60.3 ppm in 19F NMR [1]. This enables real-time, in-situ monitoring of sulfonylation reaction progress, product formation, and purity assessment by 19F NMR—a capability that has been demonstrated for sulfonyl chlorides in continuous flow settings [2]. Non-fluorinated analogues lack this spectroscopic window entirely, forcing reliance on less convenient and less quantitative techniques such as TLC, HPLC, or 1H NMR in complex reaction mixtures.

19F NMR Handle
Method context
Discrete 19F signal at ≈ -60.3 ppm from two equivalent F nuclei
Enables in-situ reaction monitoring and quantification
Validated in sulfonyl chloride flow chemistry settings
19F NMR Reaction Monitoring Analytical Chemistry Flow Chemistry

Positional Isomer Differentiation: 5,5-Difluoropentane-2-sulfonyl chloride vs. 4,4-Difluoropentane-1-sulfonyl chloride

The position of the sulfonyl chloride group on the pentane backbone dictates the spatial orientation of the sulfonamide linkage in the final derivatized product. In 5,5-difluoropentane-2-sulfonyl chloride (CAS: 2091452-32-1), the -SO2Cl group is located at the C2 position, separated from the terminal -CHF2 group by a three-carbon spacer . This contrasts with the commercially available positional isomer 4,4-difluoropentane-1-sulfonyl chloride (CAS: 2126162-13-6), where the sulfonyl chloride is at the C1 position and the gem-difluoro group is at C4, resulting in a two-carbon spacer between the functional groups . The different spacing between the reactive sulfonyl chloride center and the fluorinated tail yields sulfonamide products with distinct three-dimensional geometries, which can lead to different target binding conformations and SAR outcomes.

Positional Isomer
Head-to-head
3-carbon spacer (C2-SO2Cl to C5-CHF2) vs. 2-carbon spacer in 4,4-isomer
Yields distinct sulfonamide geometry; may affect SAR
Identical molecular formula and weight
Positional Isomers Sulfonamide Geometry Structure-Activity Relationship Medicinal Chemistry

Electrophilic Reactivity Modulation: Electron-Withdrawing gem-Difluoro Group Alters Sulfonyl Chloride Hydrolysis Stability

The electron-withdrawing effect of the terminal gem-difluoro group in 5,5-difluoropentane-2-sulfonyl chloride is expected to modulate the electrophilicity and hydrolytic stability of the sulfonyl chloride moiety relative to non-fluorinated aliphatic sulfonyl chlorides. Class-level evidence indicates that fluorine substituents can enhance the electrophilicity at the sulfur center while simultaneously stabilizing the sulfonyl chloride group against hydrolysis through inductive electron withdrawal . This dual effect is observed in 2-fluorocyclopentane-1-sulfonyl chloride, where the fluorine substituent 'enhances electrophilicity at the sulfur center while stabilizing the sulfonyl chloride group against hydrolysis' . In the case of 5,5-difluoropentane-2-sulfonyl chloride, the electron-withdrawing effect is transmitted through a three-carbon spacer, potentially resulting in attenuated but measurable stabilization compared to non-fluorinated pentane-2-sulfonyl chloride, though no direct comparative hydrolysis rate data are currently available for this specific compound.

Hydrolytic Stability
Class-level
Predicted enhanced stability from electron-withdrawing -CHF2 group
Stability context may differ; requires verification
No direct comparative hydrolysis data available
Hydrolytic Stability Electrophilicity Sulfonyl Chloride Reactivity Storage Stability

High-Value Application Scenarios for 5,5-Difluoropentane-2-sulfonyl chloride in Drug Discovery and Chemical Biology


Synthesis of Low-Lipophilicity Sulfonamide Drug Candidates Using the -CHF2 LogP-Lowering Effect

Medicinal chemistry teams facing lead compounds with excessively high LogP and associated off-target toxicity risks can employ 5,5-difluoropentane-2-sulfonyl chloride as a sulfonylation reagent to systematically reduce lipophilicity. Based on class-level evidence showing that terminal -CHF2 motifs reduce LogP by 0.6–0.8 units versus non-fluorinated alkyl chains [1], sulfonamides derived from this building block are predicted to exhibit lower LogP compared to those derived from pentane-2-sulfonyl chloride (LogP = 2.18) [2]. This is particularly relevant for CNS-targeted programs where lower LogP correlates with reduced hERG binding and improved metabolic stability.

In-Situ 19F NMR Reaction Monitoring for High-Throughput Sulfonamide Library Synthesis

In parallel synthesis and high-throughput experimentation (HTE) workflows, the two chemically equivalent fluorine atoms in the -CHF2 group provide a discrete 19F NMR signal (≈ -60.3 ppm) [1] that enables rapid, quantitative reaction progress monitoring without sample workup. This capability has been validated for sulfonyl chlorides in continuous flow settings [2], allowing medicinal chemistry teams to optimize sulfonylation conditions in real time, accelerate library production, and reduce analytical burden compared to non-fluorinated sulfonyl chlorides, which lack any 19F NMR handle.

SAR Exploration of Sulfonamide Linker Geometry via Positional Isomer Screening

Structure-activity relationship (SAR) campaigns can systematically probe the effect of sulfonamide linker geometry by comparing products derived from 5,5-difluoropentane-2-sulfonyl chloride (3-carbon spacer between -SO2Cl and -CHF2) [1] against those derived from the positional isomer 4,4-difluoropentane-1-sulfonyl chloride (2-carbon spacer) [2]. Despite sharing identical molecular weight (206.64 g/mol) and formula (C5H9ClF2O2S), the two building blocks yield sulfonamides with measurably different three-dimensional presentation of the fluorinated tail, enabling medicinal chemists to identify the optimal spatial arrangement for target binding.

Metabolic Stability Enhancement in Sulfonamide-Containing Therapeutics via gem-Difluoro Blocking

The terminal -CHF2 group serves as a metabolic blocking motif that can reduce CYP450-mediated oxidation at the terminal carbon of the pentane chain. While direct metabolic stability data for sulfonamides derived from 5,5-difluoropentane-2-sulfonyl chloride are not yet published, the broader literature demonstrates that gem-difluoro substitution at metabolically labile positions significantly attenuates oxidative metabolism [1]. This compound is therefore a strategic procurement choice for programs where oxidative metabolism of the alkyl tail has been identified as a clearance pathway in microsomal or hepatocyte stability assays.

Application
Selection Property
Validation Focus
Low-logP sulfonamide synthesis
Fluorine-mediated lipophilicity modulation
LogP and permeability assays
In-situ reaction monitoring
19F NMR spectroscopic handle
Reaction progress quantification
Linker geometry SAR screening
Sulfonyl chloride positional isomer pair
Target binding conformation
Metabolic stability enhancement
gem-Difluoro metabolic blocking
Microsomal/hepatocyte stability assays
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